REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH:6]([C:8]([O:10][CH3:11])=[O:9])[CH2:5][CH:4]([C:12]([O:14][CH3:15])=[O:13])[CH2:3]1.[CH2:16](O)[CH2:17][OH:18]>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:18]1[C:2]2([CH2:3][CH:4]([C:12]([O:14][CH3:15])=[O:13])[CH2:5][CH:6]([C:8]([O:10][CH3:11])=[O:9])[CH2:7]2)[O:1][CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC(C1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
65 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to remove the excess water
|
Type
|
CUSTOM
|
Details
|
by removing the toluene
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Type
|
ADDITION
|
Details
|
adding brine (10 ml)
|
Type
|
EXTRACTION
|
Details
|
extracting with ethyl acetate (3×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CC(CC(C2)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |